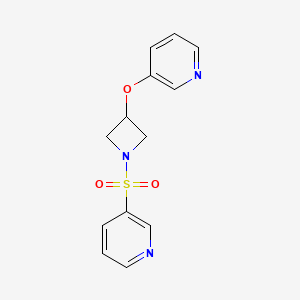

amine CAS No. 902249-00-7](/img/structure/B2436264.png)

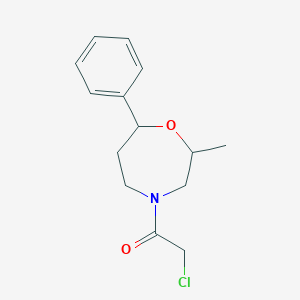

[(2-Methyl-5-nitrophenyl)sulfonyl](2-pyridylmethyl)amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Nitro compounds are a very important class of nitrogen derivatives. The nitro group, −NO2, like the carboxylate anion, is a hybrid of two equivalent resonance structures .

Synthesis Analysis

Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and by oxidation of primary amines .科学的研究の応用

Pesticidal Activity

Research indicates the development of novel compounds with potential pesticidal activity, incorporating sulfonyl moieties which are found in active herbicides and fungicides. The study explored the synthesis of derivatives, including nitration and reactions with amines, to produce compounds with potential for use in pest control (Borys, Korzyński, & Ochal, 2012).

Synthesis of N-Fused Pyrroles

Another application involves the ring opening of nitrothiophenes with amines, leading to the synthesis of N-fused pyrroles, which are of both synthetic and biological interest. This process highlights the versatility of sulfone compounds in facilitating complex chemical transformations (Bianchi et al., 2014).

Advanced Material Synthesis

Sulfonyl compounds are also key in the synthesis of novel materials, such as fluorinated polyamides with outstanding solubility and thermal properties. These materials, derived from sulfoxide-containing aromatic bis(ether amine), show potential in various high-performance applications (Shockravi et al., 2009).

Chemical Synthesis Methodologies

Additionally, sulfonamides are synthesized through aminolysis of p-nitrophenylsulfonates, yielding potent and selective adenosine A2B receptor antagonists. This methodological advancement indicates the role of sulfonyl compounds in medicinal chemistry for the development of targeted therapies (Yan et al., 2006).

Ionic Liquids Synthesis

The compound has been utilized in the environmentally friendly synthesis of ionic liquids, showcasing its role in green chemistry. This is evident in the solvent-free catalyzed aminolysis of epoxides leading to new classes of ionic liquids, which are important for various industrial applications (Fringuelli et al., 2004).

Aminal Formation via Pummerer Rearrangement

Moreover, the compound is involved in the unexpected formation of aminals through Pummerer rearrangement, underlining the complex and diverse reactivity of sulfone-based compounds for synthesizing novel organic structures (Rakhit, Georges, & Bagli, 1979).

These studies showcase the broad and impactful applications of "(2-Methyl-5-nitrophenyl)sulfonylamine" and related compounds in scientific research, from facilitating the synthesis of potentially active pesticidal compounds to enabling the creation of novel materials and advanced chemical synthesis techniques.

特性

IUPAC Name |

2-methyl-5-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O4S/c1-10-5-6-12(16(17)18)8-13(10)21(19,20)15-9-11-4-2-3-7-14-11/h2-8,15H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWMCNHXJAGBLNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)NCC2=CC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![cis-Hexahydro-furo[2,3-c]pyrrole](/img/structure/B2436183.png)

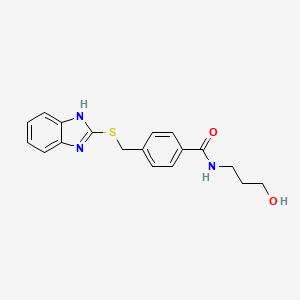

![2-[2-(Propan-2-yl)-1,3-thiazol-4-yl]ethan-1-amine](/img/structure/B2436185.png)

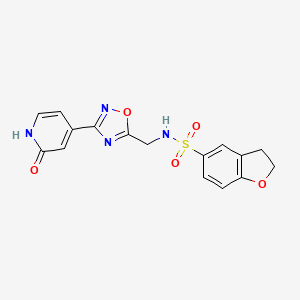

![2-(benzyloxy)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2436186.png)

![2-[1-(3-chloro-4-methylphenyl)tetrazol-5-yl]sulfanyl-N-propan-2-ylacetamide](/img/structure/B2436189.png)

![2-(4-cyclopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2436194.png)

![N-[1-[4-(Trifluoromethyl)pyridin-2-yl]azetidin-3-yl]oxolane-3-carboxamide](/img/structure/B2436195.png)

![N-(3-chlorobenzyl)-1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B2436201.png)

![1-(4-(4-(7-(Pyridin-4-yl)pyrazolo[1,5-a]pyrimidine-3-carbonyl)piperazin-1-yl)phenyl)ethanone](/img/structure/B2436202.png)